1-Phenyl-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-Phenyl-4-(prop-2-yn-1-yl)piperazine is a chemical compound with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol It is a piperazine derivative characterized by the presence of a phenyl group and a prop-2-yn-1-yl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of phenylpiperazine with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-Phenyl-4-(prop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antihistamine activity, which may be due to its inhibition of histamine release from mast cells or basophils. Additionally, it has shown the ability to inhibit the proliferation of human prostate cancer cells in culture at low concentrations and can induce apoptosis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, its antihistamine activity is likely due to the inhibition of histamine release from mast cells or basophils . In cancer research, the compound induces apoptosis in prostate cancer cells, which may involve the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
1-Phenyl-4-(prop-2-yn-1-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: Lacks the prop-2-yn-1-yl group, resulting in different chemical properties and biological activities.
4-(2-Propyn-1-yl)piperazine: Similar structure but without the phenyl group, leading to variations in reactivity and applications.
1-Benzyl-4-(prop-2-yn-1-yl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h1,3-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCMCQTZVAVXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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